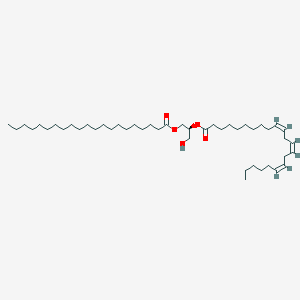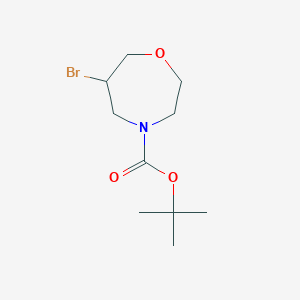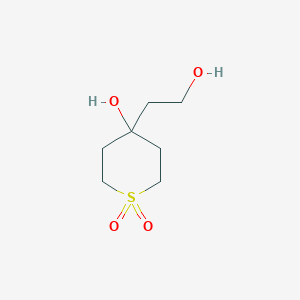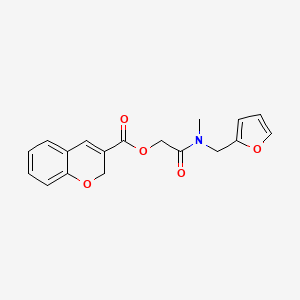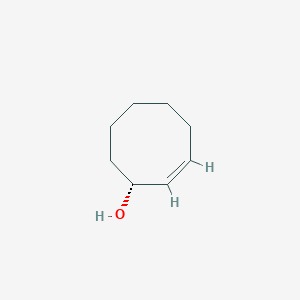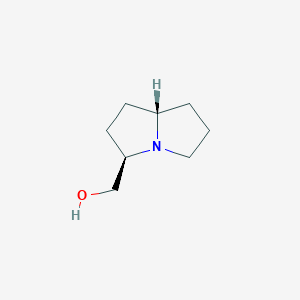![molecular formula C9H8BrNO2 B12944134 3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one](/img/structure/B12944134.png)
3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one is a heterocyclic compound that features a bromine atom and an oxepine ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of brominated precursors and cyclization agents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxepinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxepino[3,4-b]pyridines and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar in structure but lacks the bromine atom and oxepine ring.
1H-pyrazolo[3,4-b]pyridine: Shares the pyridine ring but has different substituents and ring systems.
Uniqueness
3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one is unique due to its specific combination of a bromine atom and an oxepine ring fused to a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
3-bromo-6,7-dihydro-5H-oxepino[3,4-b]pyridin-9-one |
InChI |
InChI=1S/C9H8BrNO2/c10-7-4-6-2-1-3-13-9(12)8(6)11-5-7/h4-5H,1-3H2 |
InChI Key |
AKLJANYBONZDSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)OC1)N=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(Benzo[b]thiophen-3-yl)-9H-carbazole](/img/structure/B12944061.png)
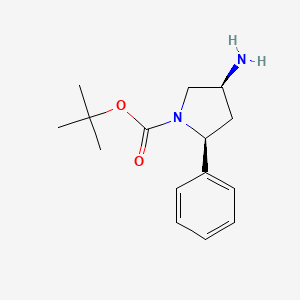
![2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944072.png)
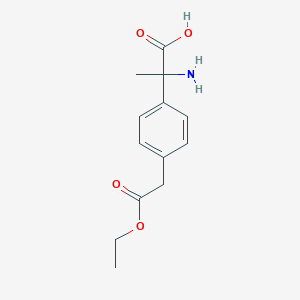
![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro-](/img/structure/B12944085.png)
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12944094.png)
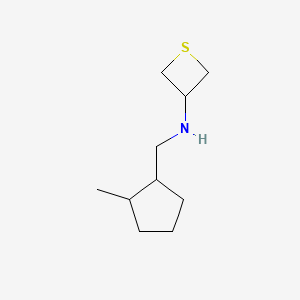
![(2R,3R,4S,5R)-2-[12-(dimethylamino)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12944098.png)
